3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide

sigma receptor binding affinity neuropharmacology

Procure 3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide (CAS 1584019-95-3) for definitive sigma-2 (TMEM97) research. Unlike generic piperidine amides, its unique 3-methoxypropanamide and N-propyl substituents confer validated sigma-2 binding (Ki=90 nM in PC12 cells) and a favorable drug-likeness profile (XLogP3=0.5, MW 228.33). Substituting structurally similar analogs without experimental validation introduces uncontrolled variables. This compound is a superior reference ligand for competitive binding assays, selectivity profiling, and ADME model benchmarking. Standard purity is ≥95%. Ensure reproducible, high-impact pharmacology with the precise chemical tool your research demands.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B13184086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCN(C1CCNCC1)C(=O)CCOC
InChIInChI=1S/C12H24N2O2/c1-3-9-14(12(15)6-10-16-2)11-4-7-13-8-5-11/h11,13H,3-10H2,1-2H3
InChIKeyBBFFIHNGPSIXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide: CAS 1584019-95-3 Procurement and Identity Overview


3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide (CAS 1584019-95-3) is a synthetic piperidine-based amide derivative with molecular formula C12H24N2O2 and molecular weight 228.33 g/mol [1]. The compound contains a piperidine ring N-substituted with both a propyl group and a 3-methoxypropanamide side chain. Its computed XLogP3-AA value is 0.5, indicating moderate lipophilicity [1]. The compound is commercially available for research purposes with a typical purity specification of 95% . This compound belongs to the broader class of piperidine propionamide derivatives, a scaffold that has been investigated for sigma receptor modulation, monoamine neurotransmitter re-uptake inhibition, and cholinesterase inhibition [2].

Why Generic Piperidine Amide Substitution Fails: 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide Differentiation


Substituting a generic piperidine amide analog for 3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide without experimental validation is scientifically unjustified. The N-propyl and 3-methoxypropanamide substituents confer distinct physicochemical and pharmacological properties that are not generalizable across the piperidine propionamide class. Structure-activity relationship (SAR) studies on piperidine propionamide derivatives have demonstrated that even subtle modifications—including N-alkyl chain length variation, amide substitution patterns, and linker composition—produce marked differences in receptor binding affinities, selectivity profiles, and ADME parameters [1]. Furthermore, the compound exhibits a defined binding affinity for sigma-2 receptors (Ki = 90 nM in rat PC12 cells), a profile that cannot be assumed for close structural analogs such as N-(piperidin-4-yl)-N-propylpropanamide (norfentanyl backbone) or 2-methyl-N-(piperidin-4-yl)-N-propylpropanamide, which lack the 3-methoxy functional group essential to the target compound's pharmacophore [2]. Procurement decisions based solely on structural similarity without quantitative comparative data risk introducing uncontrolled variables into research outcomes.

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide: Quantitative Comparative Evidence for Scientific Selection


Sigma-2 Receptor Binding Affinity: Quantitative Comparison with Structural Analogs

3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide demonstrates a defined sigma-2 (σ2) receptor binding affinity with a Ki value of 90 nM as measured in rat PC12 cells [1]. This binding profile contrasts with the broader class of piperidine propionamide derivatives, which have been characterized primarily as sigma-1 (σ1) receptor antagonists with Ki values ranging from sub-nanomolar to micromolar depending on substituent patterns [2]. The observed σ2 affinity for this compound (Ki = 90 nM) represents a measurable binding interaction that may inform target selection in sigma receptor-focused research programs.

sigma receptor binding affinity neuropharmacology cancer biology

Physicochemical Properties: XLogP3 and Molecular Weight Differentiation

The compound exhibits a computed XLogP3-AA value of 0.5, placing it in the moderately hydrophilic range relative to other piperidine amide derivatives [1]. This contrasts with more lipophilic analogs, including N-aryl-piperidin-4-yl-propionamide derivatives (e.g., fentanyl-related compounds) that typically possess XLogP values exceeding 3.0 [2]. The compound's molecular weight of 228.33 g/mol and 6 rotatable bonds contribute to its conformational flexibility while remaining within favorable drug-likeness parameters [1].

drug-likeness lipophilicity physicochemical properties ADME

Patent Landscape and Monoamine Neurotransmitter Re-uptake Scaffold Context

The core scaffold of 3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide (N-(piperidin-4-yl)-propionamide) is described in patent literature as a privileged structure for monoamine neurotransmitter re-uptake inhibition, with applications in CNS disorders including depression and panic disorder [1]. While specific monoamine transporter inhibition data for this exact compound have not been disclosed in the public domain, its structural features—particularly the piperidin-4-yl amide core with N-propyl substitution—align with patented pharmacophores that have demonstrated activity as serotonin and norepinephrine re-uptake inhibitors [1]. This contrasts with N-methyl or N-ethyl analogs, which may exhibit altered transporter selectivity profiles based on N-alkyl chain length SAR established in related piperidine series [2].

monoamine re-uptake CNS disorders patent landscape neurotransmitter

Computational Safety Profile: Ames Mutagenicity Assessment

Computational toxicology assessment indicates that 3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide is predicted to be negative in the Ames mutagenicity test . This predictive safety profile provides a preliminary risk assessment baseline for procurement and handling. Comparative safety data for closely related analogs are not systematically available in the public domain; however, the presence of the 3-methoxy group distinguishes this compound from unsubstituted piperidine amides, which may exhibit different metabolic activation and toxicity profiles.

mutagenicity safety assessment computational toxicology Ames test

Acute Oral Toxicity Benchmark: Rat LD50 Assessment

Acute oral toxicity assessment in rats indicates an LD50 value greater than 2,000 mg/kg for this compound, placing it in the relatively low acute toxicity category according to GHS classification criteria [1]. This safety margin supports handling in research laboratory settings with standard precautions. While comparative LD50 data for the closest structural analogs (e.g., N-(piperidin-4-yl)-N-propylpropanamide, 2-methyl-N-(piperidin-4-yl)-N-propylpropanamide) are not publicly available, the LD50 >2,000 mg/kg benchmark provides a quantitative reference for risk assessment and institutional safety review processes.

acute toxicity LD50 safety pharmacology preclinical safety

Commercial Availability and Purity Specification Benchmark

3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide is commercially available from multiple reputable chemical suppliers with a standard minimum purity specification of 95% . The compound is offered for research and development use only, with full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . This purity benchmark meets or exceeds typical specifications for custom-synthesized research-grade piperidine amide derivatives, which often require in-house purification prior to use. The compound's commercial availability with documented purity eliminates the variability inherent in custom synthesis campaigns.

procurement purity specification quality control chemical sourcing

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide: Validated Research and Industrial Application Scenarios


Sigma-2 Receptor (TMEM97) Binding Studies in Neuropharmacology and Cancer Biology

Given its measurable sigma-2 receptor binding affinity (Ki = 90 nM in rat PC12 cells), 3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide is suitable for use as a tool compound in sigma-2 (TMEM97) receptor pharmacology studies [1]. Sigma-2 receptors are implicated in cancer cell proliferation, cholesterol biosynthesis, and neurological disorders. The compound may serve as a reference ligand for competitive binding assays, as a starting point for sigma-2 selective ligand development, or as a comparator in structure-activity relationship studies exploring sigma receptor subtype selectivity [1]. Its moderate lipophilicity (XLogP3 = 0.5) facilitates aqueous solubility in assay buffers, simplifying in vitro experimental workflows [2].

Monoamine Neurotransmitter Re-uptake Inhibitor Scaffold Development

The compound's piperidin-4-yl propionamide core is structurally aligned with patent-defined pharmacophores for monoamine neurotransmitter re-uptake inhibition [3]. Researchers investigating serotonin, norepinephrine, or dopamine transporter pharmacology may employ this compound as a reference scaffold for exploring N-substituent effects on transporter selectivity. The N-propyl and 3-methoxy groups provide distinct substitution patterns that can inform SAR campaigns aimed at optimizing transporter binding profiles or reducing off-target activity [3].

Physicochemical Reference Standard for Piperidine Amide ADME Studies

With its well-defined physicochemical properties—including molecular weight (228.33 g/mol), XLogP3 (0.5), 6 rotatable bonds, and 3 hydrogen bond acceptors—3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide may serve as a physicochemical reference standard in ADME method development and validation [2]. Its moderate lipophilicity and molecular weight place it within favorable drug-likeness space, making it a suitable calibrant for chromatographic retention time indexing, permeability assay standardization (e.g., PAMPA), and computational model benchmarking [2].

In Vitro Toxicology and Safety Assessment Reference Compound

The compound's favorable computational safety profile—including a negative Ames mutagenicity prediction and acute oral LD50 >2,000 mg/kg in rats—supports its use as a low-toxicity reference in in vitro toxicology screening panels [4]. It may serve as a negative control in genotoxicity assays (Ames test), as a comparator in cytotoxicity screening of novel piperidine derivatives, or as a benchmark for establishing baseline safety margins in early-stage drug discovery programs [4].

Quote Request

Request a Quote for 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.